

Application Note: ^1H and ^{13}C NMR Spectral Analysis of 5-Heptadecylresorcinol

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Compound of Interest

Compound Name: 5-Heptadecylresorcinol

Cat. No.: B122077

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Introduction

5-Heptadecylresorcinol is a naturally occurring phenolic lipid belonging to the class of 5-alkylresorcinols. These compounds are found in various whole grains, such as wheat and rye, and have garnered significant interest due to their diverse biological activities, including antioxidant, antimicrobial, and potential anticancer properties. The structural elucidation and purity assessment of **5-Heptadecylresorcinol** are crucial for its development as a potential therapeutic agent or a valuable chemical standard. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of organic molecules. This application note provides a detailed account of the ^1H and ^{13}C NMR spectral data of **5-Heptadecylresorcinol**, along with a comprehensive experimental protocol for data acquisition.

Chemical Structure

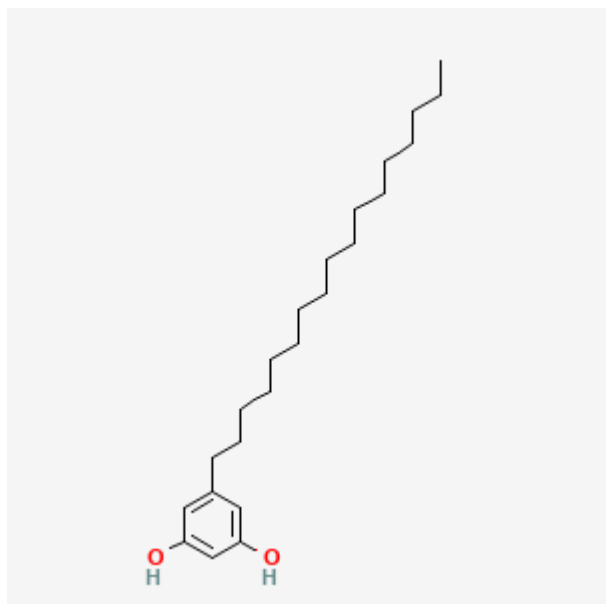


Figure 1. Chemical structure of **5-Heptadecylresorcinol**.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for **5-Heptadecylresorcinol**. The data presented here is based on analysis of closely related 5-alkylresorcinol derivatives and predictive models, as a complete, experimentally verified, and assigned dataset for **5-heptadecylresorcinol** is not readily available in published literature. The spectra are typically recorded in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectral Data of **5-Heptadecylresorcinol** (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.2-6.3	m	3H	Ar-H
~4.5-5.5	br s	2H	Ar-OH
~2.4-2.5	t	2H	Ar-CH ₂ -
~1.5-1.6	m	2H	Ar-CH ₂ -CH ₂ -
~1.2-1.4	m	28H	-(CH ₂) ₁₄ -
~0.8-0.9	t	3H	-CH ₃

Table 2: ¹³C NMR Spectral Data of **5-Heptadecylresorcinol** (Predicted)

Chemical Shift (δ) ppm	Assignment
~156	C1, C3
~145	C5
~108	C4, C6
~100	C2
~36	Ar-CH ₂ -
~31-32	-(CH ₂) ₁₅ -
~29	-(CH ₂) ₁₅ -
~22-23	-CH ₂ -CH ₃
~14	-CH ₃

Experimental Protocols

This section outlines a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of **5-Heptadecylresorcinol**.

1. Sample Preparation

- Materials:
 - **5-Heptadecylresorcinol** (5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR)
 - Deuterated solvent (e.g., CDCl_3 or DMSO-d_6 , 0.6-0.7 mL)
 - 5 mm NMR tube
 - Pasteur pipette and cotton or glass wool
 - Vortex mixer
- Procedure:
 - Weigh the required amount of **5-Heptadecylresorcinol** and place it in a clean, dry vial.
 - Add the deuterated solvent to the vial.
 - Gently vortex the mixture until the sample is completely dissolved.
 - Filter the solution through a Pasteur pipette with a small plug of cotton or glass wool directly into the NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.

2. NMR Data Acquisition

- Instrumentation:
 - A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^1H NMR Parameters (Typical):
 - Pulse Program: zg30
 - Number of Scans (NS): 16-64
 - Acquisition Time (AQ): 3-4 seconds

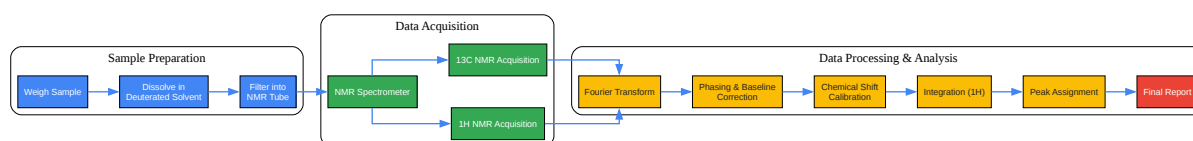
- Relaxation Delay (D1): 1-2 seconds
- Spectral Width (SW): 16 ppm
- Temperature: 298 K
- ¹³C NMR Parameters (Typical):
 - Pulse Program: zgpg30 (proton decoupled)
 - Number of Scans (NS): 1024 or more (depending on concentration)
 - Acquisition Time (AQ): 1-2 seconds
 - Relaxation Delay (D1): 2 seconds
 - Spectral Width (SW): 200-240 ppm
 - Temperature: 298 K

3. Data Processing

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption lineshapes.
- Perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
- Integrate the signals in the ¹H NMR spectrum.
- Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with data from similar compounds. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for unambiguous assignments.

Workflow Diagram

The following diagram illustrates the general workflow for the NMR analysis of **5-Heptadecylresorcinol**.



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NMR Analysis Workflow

Conclusion

This application note provides essential ^1H and ^{13}C NMR spectral information for **5-Heptadecylresorcinol**, which is vital for its identification and characterization. The detailed experimental protocol offers a reliable method for obtaining high-quality NMR data. The provided workflow diagram serves as a quick reference for researchers in the field. While the presented spectral data is based on predictive models and analysis of similar compounds, it provides a strong foundation for the structural verification of **5-Heptadecylresorcinol** in research and drug development settings. For definitive structural confirmation, it is recommended to perform 2D NMR experiments on a purified sample.

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